1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperazine ring
Mechanism of Action
Target of Action
The compound “Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone” contains a benzodioxole and a thiazole moiety. Compounds containing these moieties are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .
Mode of Action
Without specific information on this compound, it’s difficult to provide an accurate mode of action. Many benzodioxole and thiazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Benzodioxole and thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known activities of similar compounds, it could potentially have anticancer, antimicrobial, or anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and biological activity.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylthiazol-2-yl)methyl]piperazine
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-phenylthiazol-2-yl)methyl]piperazine
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities compared to its analogs.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(14-3-4-16-17(9-14)25-12-24-16)22-7-5-21(6-8-22)10-18-20-15(11-26-18)13-1-2-13/h3-4,9,11,13H,1-2,5-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRQVCQSUPWLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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